1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C17H18N6O |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H18N6O/c18-16(24)12-8-10-22(11-9-12)15-7-6-14-19-20-17(23(14)21-15)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,18,24) |
InChI Key |
ONOWGRFPCJGACN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Origin of Product |
United States |
Preparation Methods
Formation of the Triazolo-Pyridazine Core
The triazolo[4,3-b]pyridazine scaffold is constructed through cyclocondensation reactions. A representative method involves:
- Starting material : 3-Phenylpyridazin-6-amine.
- Cyclization : Treatment with nitrous acid (HNO₂) at 0–5°C induces diazotization, followed by intramolecular cyclization to form the triazole ring.
- Chlorination : Reaction with phosphorus oxychloride (POCl₃) at reflux introduces a chlorine substituent at position 6, yielding 6-chloro-3-phenyl-triazolo[4,3-b]pyridazine.
Reaction conditions :
Synthesis of Piperidine-4-Carboxamide
Piperidine-4-carboxamide is prepared via functional group interconversion:
- Starting material : Piperidine-4-carboxylic acid.
- Activation : Conversion to the acid chloride using thionyl chloride (SOCl₂) at 60°C.
- Aminolysis : Reaction with aqueous ammonia (NH₃) yields the carboxamide.
Optimization notes :
Coupling of the Two Moieties
The final step involves nucleophilic aromatic substitution (SNAr) to link the triazolo-pyridazine and piperidine components:
- Reaction : 6-Chloro-3-phenyl-triazolo[4,3-b]pyridazine is heated with piperidine-4-carboxamide in dimethylformamide (DMF) at 80°C, using potassium carbonate (K₂CO₃) as a base.
- Mechanism : The piperidine nitrogen attacks the electron-deficient C6 position of the triazolo-pyridazine, displacing chloride.
Critical parameters :
- Solvent: DMF enhances solubility and reaction rate.
- Yield: 65–70% after column chromatography (chloroform:methanol 9:1).
Optimization of Reaction Conditions
Solvent and Base Selection
Comparative studies reveal the impact of solvent polarity and base strength on coupling efficiency:
Table 1. Solvent and Base Optimization for Coupling Step
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 80 | 65 |
| DBU | DMSO | 100 | 70 |
| NaH | THF | 60 | 50 |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene; DMSO = Dimethyl sulfoxide; THF = Tetrahydrofuran
Polar aprotic solvents (DMF, DMSO) outperform THF due to improved substrate solubility. Strong bases like DBU facilitate deprotonation of the piperidine nitrogen, enhancing nucleophilicity.
Temperature and Reaction Time
- Optimal range : 80–100°C for 12–24 hours.
- Lower temperatures (<60°C) result in incomplete conversion, while prolonged heating (>24 hours) promotes decomposition.
Alternative Synthetic Routes
Metal-Catalyzed Coupling
Palladium-catalyzed Buchwald-Hartwig amination offers an alternative to SNAr:
Advantages :
Solid-Phase Synthesis
Immobilized piperidine-4-carboxamide on Wang resin enables iterative coupling and purification, though scalability remains limited.
Industrial-Scale Production Considerations
- Continuous flow reactors : Enhance heat transfer and reduce reaction times for chlorination and coupling steps.
- Purification : Centrifugal partition chromatography (CPC) replaces column chromatography for higher throughput.
- Cost drivers : POCl₃ and palladium catalysts contribute significantly to production expenses.
Challenges and Limitations
- Regioselectivity : Competing reactions during triazolo-pyridazine chlorination can yield 5- or 7-substituted isomers.
- Piperidine racemization : Basic conditions during coupling may epimerize chiral centers, necessitating asymmetric synthesis.
- Solvent waste : DMF and DMSO require extensive recycling to meet environmental regulations.
Chemical Reactions Analysis
1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine moiety may yield a corresponding lactam, while reduction of the triazolopyridazine core may result in a dihydro derivative.
Scientific Research Applications
1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as c-Met and VEGFR-2, which are involved in cancer progression.
Antimicrobial Research:
Insecticidal Research: The compound’s structure, incorporating features like the triazolopyridazine core, has shown potential in developing insecticidal agents.
Mechanism of Action
The mechanism of action of 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Analysis :
- Phenyl vs. Methoxy : The phenyl group in the target compound may confer stronger hydrophobic interactions than the methoxy group in AZD5153 but could reduce solubility. Methoxy’s electron-donating nature enhances hydrogen bonding in BRD4 inhibitors .
- Phenyl vs. Isopropyl : Isopropyl (compound 25) likely improves metabolic stability but may reduce target affinity compared to aromatic substituents .
Piperidine Carboxamide Modifications
Analysis :
- However, alkyl or aryl amides (e.g., cyclopropyl in compound 26) may offer better pharmacokinetic profiles .
Bivalent vs. Monovalent Structures
Analysis :
- Bivalent compounds like AZD5153 achieve submicromolar potency by engaging two bromodomains simultaneously, whereas monovalent derivatives (e.g., the target compound) may require higher concentrations for efficacy .
Research Findings and Therapeutic Implications
- Kinase Selectivity : Urea derivatives () and carboxamide analogs () demonstrate that subtle changes in the piperidine region can redirect selectivity between kinases and bromodomains.

- Solubility Challenges : Phenyl-substituted triazolopyridazines (e.g., the target compound) may face solubility limitations compared to methoxy or alkyl-substituted analogs, necessitating formulation adjustments .
Biological Activity
1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can be described as follows:
- IUPAC Name : N-methyl-N-(3-{6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}phenyl)acetamide
- Molecular Formula : C20H17N5O
- Molecular Weight : 343.38 g/mol
Anticancer Activity
Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit potent anticancer activity. For instance, derivatives such as MMV665917 have shown efficacy against various cancer cell lines by inhibiting critical pathways involved in tumor growth. Specifically, studies have demonstrated that these compounds can inhibit c-Met protein kinase with IC50 values in the low micromolar range (0.005 µM) .
Antimicrobial Properties
The biological activity of this compound also extends to antimicrobial effects. Triazolopyridazine derivatives have been evaluated for their ability to combat infections caused by protozoan parasites like Cryptosporidium. Although initial findings suggest modest activity (EC50 ~ 3.8 µM), the need for further optimization remains evident .
GABA Modulation
Another area of interest is the compound's potential as a GABA receptor modulator. Compounds with similar scaffolds have been reported to exhibit allosteric modulation of GABA receptors, which could lead to therapeutic applications in neurological disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolopyridazine derivatives. The following table summarizes key findings from SAR studies:
Case Study 1: Inhibition of c-Met Kinase
In a study focusing on the inhibition of c-Met kinase by triazolopyridazine derivatives, researchers found that specific substitutions on the phenyl ring significantly enhanced potency. The compound PF-04217903 was highlighted as a preclinical candidate for cancer therapy due to its favorable pharmacokinetics and efficacy against various cancer types .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazolopyridazines revealed that while some compounds showed promising results against protozoan infections, further modifications were necessary to improve efficacy and reduce toxicity .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(3-Phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
Methodological Answer:
- Key Steps :
- Core Synthesis : Begin with the condensation of 3-phenyl-1,2,4-triazolo[4,3-b]pyridazine-6-carbaldehyde with piperidine-4-carboxamide derivatives under reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) .
- Cyclization : Optimize triazolo-pyridazine ring formation using catalytic Pd/C or CuI in DMF at 80–100°C .
- Purification : Employ flash chromatography (silica gel, gradient elution with ethyl acetate/cyclohexane) and recrystallization (ethanol/water) for high-purity isolation .
- Critical Parameters : Monitor reaction progress via TLC (Rf ~0.5 in 2:1 cyclohexane/ethyl acetate) and confirm structure via ¹H/¹³C NMR (e.g., δ ~7.5 ppm for triazolo-protons) and HRMS .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- ¹H/¹³C NMR : Identify piperidine protons (δ 1.5–3.0 ppm) and triazolo-pyridazine aromatic signals (δ 7.2–8.5 ppm) .
- HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 364.1522 for C₁₉H₂₀N₆O) .
- Purity Assessment :
- HPLC : Use a C18 column (ACN/water + 0.1% TFA) to detect impurities (<0.5%) .
- Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
Q. How should researchers handle and store this compound safely?
Methodological Answer:
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (N95 mask) during powder handling .
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis/oxidation .
- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA/DOT guidelines) .
Advanced Research Questions
Q. How can structural modifications at the piperidine carboxamide group influence σ receptor selectivity?
Methodological Answer:
- Design Strategy :
- Experimental Validation :
- Perform radioligand binding assays using [³H]DTG for σ1/σ2 receptors. Calculate Ki values via competitive displacement curves (GraphPad Prism for nonlinear regression) .
- SAR Table :
| Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|
| 4-Chlorobenzyl | 3.7 | 1,298 | 351 |
| Tetrahydroquinoline | 5.2 | 980 | 188 |
| Unsubstituted | 48.1 | 1,450 | 30 |
Q. What methodologies are used to assess the compound’s pharmacokinetic properties?
Methodological Answer:
- In Vitro ADME :
- In Silico Modeling :
Q. How can researchers resolve contradictions in receptor binding data across studies?
Methodological Answer:
- Troubleshooting Steps :
- Assay Consistency : Ensure uniform receptor source (e.g., transfected HEK293 cells vs. native tissue membranes) .
- Ligand Purity : Re-test compounds with ≥98% purity (HPLC-verified) to exclude impurity interference .
- Data Normalization : Use reference ligands (e.g., haloperidol for σ1) to calibrate inter-experimental variability .
- Statistical Analysis : Apply two-way ANOVA with post-hoc Tukey test to compare Ki values across studies (p < 0.05) .
Q. What computational approaches predict the compound’s binding mode with σ receptors?
Methodological Answer:
- Molecular Docking :
- Protein Preparation : Retrieve σ1 receptor structure (PDB: 6DK1). Remove water molecules, add polar hydrogens .
- Ligand Docking : Use AutoDock Vina with Lamarckian GA. Focus on the transmembrane hydrophobic pocket (grid center: x=12.4, y=–5.8, z=22.1) .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate RMSD (<2.0 Å acceptable) .
Q. Data Contradiction Analysis Example
- Issue : Discrepancies in σ1 receptor Ki values (3.7 nM vs. 8.2 nM) .
- Root Cause : Differences in radioligand concentration ([³H]DTG at 2 nM vs. 5 nM).
- Resolution : Normalize data to [³H]DTG Kd (1.2 nM) and re-calculate Ki using Cheng-Prusoff equation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

